molecular formula C17H37Cl2NO B039053 (3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride CAS No. 41892-01-7

(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride

Cat. No.: B039053
CAS No.: 41892-01-7
M. Wt: 342.4 g/mol
InChI Key: JTTBZVHEXMQSMM-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

QUAB 342, also known as (3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride, is a quaternary ammonium compound . The primary targets of QUAB 342 are substrates carrying hydroxyl, amino, mercapto, carboxyl, and other functional groups . It is used in the preparation of cationic cellulose and as a dye fixative .

Mode of Action

QUAB 342 interacts with its targets through a chemical bonding process . A methyl group within the quaternary ammonium group of QUAB 342 is substituted by a long-chain alkyl group . This substitution results in the formation of chlorohydrins .

Biochemical Pathways

It is known that quab 342 can react and bond with dyestuffs to impart antimicrobial action to polymers . This suggests that QUAB 342 may interact with various biochemical pathways related to microbial growth and survival.

Pharmacokinetics

It is known that quab 342 is sold as an aqueous solution with total active weight concentrations of approximately 40% .

Result of Action

The molecular and cellular effects of QUAB 342’s action largely depend on its application. For instance, when used as a dye fixative, QUAB 342 can enhance the colorfastness of dyed materials . When used in the preparation of cationic cellulose, QUAB 342 can improve the cellulose’s properties, such as its reactivity and solubility .

Action Environment

The action, efficacy, and stability of QUAB 342 can be influenced by various environmental factors. For instance, QUAB 342 is stable and storable at room temperature in a pH range of 2-6 for several years without any detectable loss of activity . At higher temperatures, the ph will be reduced over time . At storage temperatures below 20 °C for QUAB 426 and 10 °C for QUAB 342 and QUAB 360, waxy-like solids may crystallize from the solution .

Biochemical Analysis

Biochemical Properties

It is known that it is used as a cation-generating agent for cellulose cationization . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the cationization process.

Molecular Mechanism

It is known to be involved in the cationization of cellulose , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a concentration of 27.87%, a density of 1.07 g/ml, and a pH of 7.1 , indicating its stability under certain conditions.

Metabolic Pathways

Given its role in the cationization of cellulose , it may interact with enzymes or cofactors involved in this process.

Transport and Distribution

Given its solubility in water, alcohol, and other organic solvents , it may be transported and distributed via these mediums.

Subcellular Localization

Given its role in the cationization of cellulose , it may be localized to compartments or organelles involved in this process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide and other bases that facilitate the substitution and etherification processes. The reactions are typically carried out under mild to moderate conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include various functionalized materials, such as cationic cellulose and dye fixatives.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
  • (3-Chloro-2-hydroxypropyl)dimethyloctylammonium chloride
  • (3-Chloro-2-hydroxypropyl)dimethyldecylammonium chloride

Uniqueness

(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride is unique due to its longer alkyl chain (dodecyl group), which enhances its surfactant and antimicrobial properties compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant and antimicrobial activities.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)-dodecyl-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)16-17(20)15-18;/h17,20H,4-16H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTBZVHEXMQSMM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885853
Record name 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA
Record name 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
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CAS No.

41892-01-7
Record name CDDA
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryldimethyl(3-chloro-2-hydroxypropyl)ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-2-hydroxypropyl)dodecyldimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.508
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Record name LAURYLDIMETHYL(3-CHLORO-2-HYDROXYPROPYL)AMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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